N-tert-butyl-N'-(thiiran-2-ylmethyl)ethanediamide
Overview
Description
N-tert-butyl-N'-(thiiran-2-ylmethyl)ethanediamide is a useful research compound. Its molecular formula is C9H16N2O2S and its molecular weight is 216.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-(tert-butyl)-N'-(2-thiiranylmethyl)ethanediamide is 216.09324893 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Versatile Intermediates for Asymmetric Synthesis
N-tert-Butanesulfinyl imines, closely related to the requested compound, are described as versatile intermediates for the asymmetric synthesis of amines. These intermediates are prepared in high yields and are pivotal in synthesizing a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols, demonstrating their critical role in asymmetric synthesis and potential applications in producing pharmaceuticals and fine chemicals (Ellman, Owens, & Tang, 2002).
Protection and Deprotection in Synthesis
The application of tert-Butyl phenyl carbonate for mono-carbamate protection of aliphatic diamines showcases a method relevant for protecting amino groups during synthetic procedures, providing an efficient pathway for product purification and enhancing safety and waste disposal during the synthetic process (Pittelkow, Lewinsky, & Christensen, 2007). This methodology is crucial for the synthesis of complex molecules, where selective protection of functional groups is necessary.
Ligand Synthesis for Metal Complexes
The synthesis and utilization of novel amine-thiolate ligands for preparing dinuclear complexes of Fe, Co, and Ni demonstrate the importance of such compounds in inorganic chemistry. These ligands facilitate the formation of complexes with potential applications in catalysis, material science, and as models for studying metalloproteins' active sites (Kersting et al., 1999).
Analytical Applications
The derivatization of mono- and dithiols for gas-liquid chromatography-mass spectrometry analysis using tert-butyldimethylsilyl derivatives indicates the relevance of such compounds in analytical chemistry. This method allows for the accurate identification of thiol compounds from a variety of sources, showcasing the compound's utility in improving analytical methodologies (Landrum & Mawhinney, 1989).
Properties
IUPAC Name |
N'-tert-butyl-N-(thiiran-2-ylmethyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-9(2,3)11-8(13)7(12)10-4-6-5-14-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEWSNRXRLQOKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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